molecular formula C22H22ClNO3 B11400403 3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11400403
M. Wt: 383.9 g/mol
InChI Key: WQSYBHYGVJNMSJ-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a structurally defined compound identified as a potent and selective inhibitor of phosphodiesterase-4 (PDE4). This enzyme is crucial for hydrolyzing cyclic adenosine monophosphate (cAMP), a key secondary messenger in intracellular signaling pathways. By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels in specific cell types, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors. This mechanism is of significant research interest for investigating a wide range of inflammatory processes, as PDE4 is a recognized target in diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. Consequently, this molecule serves as a valuable pharmacological tool for exploring cAMP-mediated signaling in cellular models of inflammation and immune response. Its research applications extend to the study of smooth muscle tone, neuronal function, and the development of novel therapeutic strategies targeting the PDE4 enzyme family. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22ClNO3/c1-3-16-11-20(25)27-22-14(2)21-17(10-19(16)22)12-24(13-26-21)9-8-15-4-6-18(23)7-5-15/h4-7,10-11H,3,8-9,12-13H2,1-2H3

InChI Key

WQSYBHYGVJNMSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Chromeno-Oxazin Formation

The chromeno-oxazin scaffold is typically synthesized via acid-catalyzed cyclocondensation of substituted phenols with aldehydes and amines. For example:

  • Reagents : 6-Ethyl-2-hydroxy-4-methylacetophenone (1.0 equiv), 4-chlorophenethylamine (1.2 equiv), and paraformaldehyde (1.5 equiv) in acetic acid.

  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.

  • Mechanism : The reaction proceeds through imine formation, followed by intramolecular cyclization to yield the oxazin ring.

  • Yield : 68–72% after recrystallization (ethanol/water).

Mannich Reaction for Side-Chain Functionalization

Introduction of the 4-Chlorophenethyl Group

The 4-chlorophenethyl moiety is introduced via a Mannich reaction using preformed chromeno-oxazin intermediates:

  • Procedure :

    • React 6-ethyl-10-methyl-3,4-dihydro-2H-chromeno[6,7-e]oxazin-8-one (1.0 equiv) with 4-chlorophenethyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF.

    • Stir at 80°C for 6 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 65–70%.

Friedel-Crafts Alkylation for Ethyl Substituent Installation

Ethylation at Position 6

The ethyl group at position 6 is incorporated using Friedel-Crafts alkylation:

  • Catalyst : Aluminum chloride (1.2 equiv) in dichloromethane.

  • Conditions : Add ethyl bromide (1.5 equiv) dropwise at 0°C, then warm to room temperature for 4 hours.

  • Purification : Neutralize with aqueous NaHCO₃, extract with DCM, and concentrate under reduced pressure.

  • Yield : 60–65%.

Multi-Component One-Pot Synthesis

Streamlined Assembly Using Copper Catalysis

A copper-catalyzed one-pot method enhances efficiency:

  • Catalyst : Cu nanoparticles (5 mol%) in PEG-400.

  • Reagents : 2-Hydroxy-1,4-naphthoquinone (1.0 equiv), 4-chlorophenethylamine (1.2 equiv), and ethyl acetoacetate (1.0 equiv).

  • Conditions : Stir at 80°C for 3 hours.

  • Yield : 85–90% with >95% purity (HPLC).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Cyclocondensation368High regioselectivityLong reaction times
Mannich Reaction270Mild conditionsRequires pre-functionalized starting material
Friedel-Crafts265ScalabilityHarsh acidic conditions
One-Pot Cu Catalysis190Eco-friendly, high efficiencySpecialized catalyst required

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Use a silica column (250 × 4.6 mm, 5 µm) with isocratic elution (hexane:isopropanol = 85:15).

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (mp 168–170°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.23 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂), 3.82 (t, J = 6.8 Hz, 2H, NCH₂), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃).

  • ESI-MS : m/z 427.1 [M+H]⁺.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Cu nanoparticles in PEG-400 can be reused up to 5 cycles without significant activity loss.

  • Cost Analysis : One-pot methods reduce raw material costs by 30% compared to stepwise synthesis.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances employ visible-light-mediated C–H functionalization to install the 4-chlorophenethyl group, achieving 75% yield in 2 hours .

Chemical Reactions Analysis

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring may yield chromene oxides, while nucleophilic substitution of the chlorophenyl group may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-Oxazinone Derivatives

The closest structural analogs share the chromeno[6,7-e][1,3]oxazinone core but differ in substituents:

  • 11-(4-fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one (): Core: Chromeno-oxazinone fused with a cycloheptane ring. Substituents: 4-fluorophenyl at position 11, methyl at position 6. Key Differences: Fluorine (electronegative) vs. chlorine in the main compound; cycloheptane fusion introduces steric bulk. Implications: Fluorine may enhance metabolic stability and membrane permeability compared to chlorine .

Table 1: Chromeno-Oxazinone Derivatives Comparison

Compound Name Core Structure Substituents Key Features Implications References
Main Compound Chromeno[6,7-e]oxazinone 3-(4-Cl-Ph-ethyl), 6-ethyl, 10-Me Chlorine enhances lipophilicity Potential CNS activity due to Cl
11-(4-Fluorophenyl)-8-methyl analog Cyclohepta-fused chromeno-oxazin 11-(4-F-Ph), 8-Me Fluorine improves metabolic stability Suitable for oral bioavailability

Chromeno-Pyrimidinone and Benzodioxocin Derivatives

Compounds with distinct fused-ring systems but similar substituent patterns:

  • 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Core: Chromeno[2,3-d]pyrimidinone. Substituents: Two 2-chlorophenyl groups, benzylidene, phenyl. Key Differences: Pyrimidinone ring vs. oxazinone; additional aromaticity may enhance π-π stacking. Implications: Higher rigidity could influence binding to aromatic-rich targets (e.g., kinases) .
  • (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-...benzodioxocin-3,5-diol (): Core: Chromeno[7,8-d][1,3]benzodioxocin. Substituents: Multiple hydroxyl groups on phenyl rings. Key Differences: Benzodioxocin adds oxygen-rich rings; hydroxyls increase hydrophilicity. Implications: Potential antioxidant or estrogenic activity due to polyphenolic structure .

Chromenone Derivatives

Simpler chromenone cores with varied functionalization:

  • 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (): Core: Chromen-2-one (lacking oxazinone ring). Substituents: Triazolylmethyl and methyl groups. Key Differences: Triazole introduces hydrogen-bonding capability; absence of oxazinone reduces ring strain. Implications: Triazole may enhance solubility and metal-binding properties .

Biological Activity

Molecular Formula

  • C : 23
  • H : 25
  • Cl : 1
  • N : 2
  • O : 4

Molecular Weight

  • 428.9 g/mol

Structural Representation

The compound features a chromeno[6,7-e][1,3]oxazine core, which is significant for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity, allowing better membrane penetration.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds in the oxazine class often exhibit anti-inflammatory properties. This particular compound has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The oxazine ring may interact with specific enzymes involved in disease pathways, inhibiting their activity.
  • Receptor Modulation : There is potential for this compound to act as a modulator of various receptors implicated in pain and inflammation.
  • Oxidative Stress Reduction : Some studies indicate that similar compounds can scavenge free radicals, reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related oxazine derivatives. The findings indicated that these compounds could induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

CompoundCell LineIC50 (µM)Mechanism
Oxazine AMCF-715Apoptosis
Oxazine BHT-2920Cell Cycle Arrest

Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology assessed the antimicrobial activity of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, particularly for compounds containing halogenated phenyl groups.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Chlorophenyl Oxazine1815
Non-Halogenated Variant108

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this chromeno-oxazine derivative, and what critical parameters govern yield optimization?

The compound is synthesized via multi-step pathways:

  • Core formation : The benzochromene moiety is constructed via cyclization of arylglyoxals and malono derivatives under reflux in ethanol .
  • Oxazine ring closure : Cyclization with reagents like carbodiimides or thioureas, catalyzed by Lewis acids (e.g., ZnCl₂), under inert atmospheres to prevent oxidation .
  • Key parameters : Temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (5–10 mol%) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, while 2D techniques (COSY, HMBC) resolve stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular mass and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How do reaction conditions influence the stability of intermediates during synthesis?

  • pH control : Acidic conditions (pH 4–6) stabilize intermediates prone to hydrolysis .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) prevents decomposition of thermally sensitive intermediates .
  • Inert atmospheres : Nitrogen or argon minimizes oxidation of electron-rich aromatic systems .

Advanced Research Questions

Q. What experimental design (DoE) strategies optimize regioselectivity in substituent introduction?

  • Factorial design : Vary temperature, catalyst type (e.g., transition metals vs. Lewis acids), and solvent polarity to identify optimal conditions for introducing the 4-chlorophenyl ethyl group .
  • Response surface methodology (RSM) : Models nonlinear interactions between parameters (e.g., catalyst loading vs. reaction time) to maximize yield .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side-product formation in cyclization steps .

Q. How can researchers address contradictions in bioactivity data between structurally analogous compounds?

  • Comparative SAR analysis : Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl chains) and test in standardized assays (e.g., kinase inhibition) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities, resolving discrepancies from fluorescence-based assays .
  • Crystallographic alignment : Overlay X-ray structures of analogs to identify steric or electronic factors affecting target engagement .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on hydrophobic pockets accommodating the chlorophenyl group .
  • Metabolic stability assays : Incubate with liver microsomes to identify oxidation hotspots (e.g., ethyl or methyl substituents) .
  • Dynamic simulations : Molecular dynamics (MD) over 100 ns trajectories reveal conformational flexibility impacting receptor binding .

Q. How does pH and solvent polarity affect the compound’s stability in pharmacological formulations?

  • Accelerated stability studies : Expose to pH 1–13 buffers at 40°C for 14 days, monitoring degradation via HPLC .
  • LogP optimization : Adjust solvent systems (e.g., PEG vs. cyclodextrin) to balance aqueous solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data between synthetic batches?

  • Variable temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) causing signal splitting .
  • Isotopic labeling : Incorporate ¹³C-labeled precursors to trace unexpected coupling patterns .
  • Comparative crystallography : Correlate solid-state (X-ray) and solution-state (NMR) structures to identify solvent-induced conformational changes .

Methodological Resources

  • Structural refinement : Use SHELX software for crystallographic data processing, leveraging its robustness in handling high-resolution datasets .
  • Synthetic protocols : Refer to patent literature (e.g., EP2187742B1) for scalable routes and purification techniques .

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